molecular formula C16H11F3O2 B1448571 5-(4-(Trifluoromethoxy)phenyl)-1-indanone CAS No. 1261586-76-8

5-(4-(Trifluoromethoxy)phenyl)-1-indanone

Cat. No.: B1448571
CAS No.: 1261586-76-8
M. Wt: 292.25 g/mol
InChI Key: NGJHNKHIGZWPPL-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)-1-indanone is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a 1-indanone core, a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals, fused with a 4-(trifluoromethoxy)phenyl moiety at the 5-position. The trifluoromethoxy (CF₃O-) group is a strategically important substituent in modern drug design, known to enhance metabolic stability, improve membrane permeability, and influence the conformation of bioactive molecules due to its high electronegativity and lipophilicity . This structural motif is of significant interest in pharmacological research for developing novel therapeutic agents. Indanone derivatives are extensively investigated as potent inhibitors of reactive oxygen species (ROS) production in macrophages, positioning them as promising candidates for anti-inflammatory and antioxidant therapy development . Furthermore, the 1-indanone scaffold is a cornerstone in neuroscience research, most notably as the core structure of Donepezil, a widely used acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, making derivatives like this one valuable for exploring new treatments for neurodegenerative conditions . Researchers also utilize such compounds as key intermediates in the synthesis of complex heterocyclic systems and for probing various biological targets, including carbonic anhydrases . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O2/c17-16(18,19)21-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(14)20/h1-3,5-7,9H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJHNKHIGZWPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

5-(4-(Trifluoromethoxy)phenyl)-1-indanone has shown promise in the field of medicinal chemistry due to its diverse biological activities:

  • Anticancer Activity:
    • In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast cancer, through the induction of apoptosis via caspase activation.
    • In vivo studies indicate that treatment with this compound can significantly reduce tumor sizes and improve survival rates in animal models.
  • Anti-inflammatory Properties:
    • Research has shown that it inhibits COX-2 expression in macrophages stimulated with lipopolysaccharide, suggesting potential therapeutic applications in chronic inflammatory conditions.

The unique structure of this compound allows it to interact with specific molecular targets:

  • Enzyme Interactions: The trifluoromethoxy group enhances binding affinity to certain enzymes, which could be leveraged for drug development aimed at metabolic pathways.
  • Potential Neuroprotective Effects: Some studies suggest that indanone derivatives may have neuroprotective properties, which could be explored further for treating neurodegenerative diseases .

Material Science

In materials science, this compound is being investigated for its potential applications in developing advanced materials with specific electronic or optical properties:

  • Organic Electronics: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
  • Coatings and Polymers: The incorporation of trifluoromethoxy groups can enhance the thermal stability and chemical resistance of polymeric materials .

Case Studies

Several key studies highlight the diverse applications of this compound:

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; reduced tumor size in animal models.
Anti-inflammatory EffectsInhibited COX-2 expression in macrophages; potential application in chronic inflammation.
Synthesis MethodUtilized Suzuki–Miyaura coupling for efficient synthesis; high yields reported.
Material ApplicationsInvestigated for use in organic electronics; enhanced properties noted in polymer formulations.

Mechanism of Action

The mechanism by which 5-(4-(Trifluoromethoxy)phenyl)-1-indanone exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Electronic Properties

The trifluoromethoxy group distinguishes this compound from analogs with other electron-withdrawing or lipophilic substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
5-(4-(Trifluoromethoxy)phenyl)-1-indanone 4-(Trifluoromethoxy)phenyl C₁₆H₁₁F₃O₂ 300.26 High lipophilicity; strong EWG effects
4-(Trifluoromethyl)-1-indanone 4-(Trifluoromethyl)phenyl C₁₀H₇F₃O 200.16 Moderate lipophilicity; weaker EWG than -OCF₃
5-Phenyl-1-indanone Phenyl C₁₅H₁₂O 208.26 Low lipophilicity; no electron withdrawal

Notes:

  • Electron-Withdrawing Effects: The -OCF₃ group induces greater electron withdrawal than -CF₃, polarizing the indanone carbonyl group and enhancing electrophilicity .

Research Findings and Limitations

Key Data from Analog Studies

  • 4-(Trifluoromethyl)-1-indanone: Melting point ~45–47°C; used as a precursor for fluorinated polymers .
  • Triazole-thioether ketones (): Demonstrated antifungal activity but lower thermal stability than fluorinated indanones .
  • Piperazine-oxadiazole derivatives () : MIC values of 8–32 µg/mL against S. aureus, highlighting the role of -OCF₃ in bioactivity .

Biological Activity

5-(4-(Trifluoromethoxy)phenyl)-1-indanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C15H12F3O2
  • CAS Number : 1261586-76-8

The trifluoromethoxy group (OCF3) is notable for its ability to enhance the molecule's lipophilicity and metabolic stability, which may influence its pharmacological properties.

Target Interactions

Research indicates that compounds similar to this compound may interact with specific biological targets, particularly enzymes involved in metabolic pathways. For example, it is hypothesized that this compound could inhibit the activity of cholinesterases, enzymes that break down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission in the nervous system .

Biochemical Pathways

The compound's interaction with cholinesterases suggests potential applications in treating cognitive disorders, such as Alzheimer's disease. By modulating cholinergic signaling, it may improve cognitive function and memory retention .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. The presence of the trifluoromethoxy group can enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various pathogens.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, MTT assays have shown significant reductions in cell viability at certain concentrations, indicating its potential as an anticancer agent .

Study 1: Cholinesterase Inhibition

A study investigated the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by derivatives of indanone. Results indicated that compounds with a trifluoromethoxy substitution exhibited enhanced inhibitory effects compared to their non-substituted counterparts. This suggests that this compound could be a promising candidate for further development as a cognitive enhancer .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of indanone derivatives. The study found that certain substitutions on the indanone scaffold significantly increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The trifluoromethoxy group was identified as a critical factor in enhancing membrane permeability and bioactivity against these pathogens .

Data Summary Table

Biological Activity Mechanism Target Effect
Cholinesterase InhibitionInhibition of AChE and BuChECholinesterasesIncreased acetylcholine levels
Antimicrobial ActivityMembrane penetrationBacterial membranesReduced bacterial viability
CytotoxicityInduction of apoptosisCancer cell linesDecreased cell viability

Preparation Methods

Knoevenagel Condensation to Form Substituted Cinnamic Acid

  • Starting Material: 4-(Trifluoromethoxy)benzaldehyde (analogous to m-trifluoromethyl benzaldehyde used in related syntheses)
  • Reagents: Malonic acid (propanedioic acid) as the active methylene compound
  • Catalysts: Pyridine or piperidine
  • Conditions: Reflux at approximately 100 °C
  • Outcome: Formation of 4-(trifluoromethoxy)cinnamic acid derivative

This step is crucial for introducing the substituted phenyl moiety and forming the α,β-unsaturated acid intermediate.

Hydrogenation to Substituted Phenylpropionic Acid

  • Catalysts: Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C)
  • Solvents: Methanol, ethanol, ethyl acetate, or tetrahydrofuran (THF)
  • Conditions: Room temperature, hydrogen pressure around 40 psi
  • Outcome: Reduction of the double bond in the cinnamic acid to yield 4-(trifluoromethoxy)phenylpropionic acid

This selective hydrogenation step converts the unsaturated acid to a saturated acid suitable for cyclization.

Intramolecular Friedel–Crafts Acylation to Form 1-Indanone

  • Cyclization Agent: Trifluoromethanesulfonic acid (TfOH)
  • Temperature Range: -20 °C to 90 °C, with reaction times varying from overnight stirring at room temperature to elevated temperatures for improved yields
  • Workup: Quenching in ice water, extraction with dichloromethane, washing, drying, and purification by silica gel chromatography
  • Yield: Variable, generally between 12% and 31% depending on temperature and scale

The intramolecular acylation closes the ring to form the 1-indanone core bearing the trifluoromethoxy-substituted phenyl group.

Reaction Scheme Summary

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product Yield (%)
1 Knoevenagel condensation 4-(Trifluoromethoxy)benzaldehyde Malonic acid, pyridine/piperidine Reflux, 100 °C 4-(Trifluoromethoxy)cinnamic acid High (not specified)
2 Catalytic hydrogenation 4-(Trifluoromethoxy)cinnamic acid Pd/C or Pd(OH)₂/C, MeOH/EtOH/THF Room temp, 40 psi H₂ 4-(Trifluoromethoxy)phenylpropionic acid High (not specified)
3 Intramolecular Friedel–Crafts acylation 4-(Trifluoromethoxy)phenylpropionic acid Trifluoromethanesulfonic acid -20 to 90 °C, overnight stirring 5-(4-(Trifluoromethoxy)phenyl)-1-indanone 12–31

Research Findings and Optimization Notes

  • Catalyst and Solvent Selection: The use of palladium catalysts on carbon supports is effective for hydrogenation under mild conditions, offering good selectivity and scalability.
  • Cyclization Temperature Impact: Lower temperatures (-20 °C) followed by gradual warming to room temperature or slightly elevated temperatures (up to 70 °C) tend to improve yields, while higher temperatures (90 °C) may reduce yield due to side reactions or decomposition.
  • Reaction Time: Overnight stirring in the cyclization step ensures complete conversion.
  • Purification: Silica gel chromatography is necessary to isolate the target compound with high purity.
  • Scalability: The method has been demonstrated at both small (10 mmol) and larger (0.56 mol) scales, indicating good potential for industrial-scale synthesis.

Comparative Context from Related 1-Indanone Syntheses

  • Alternative cyclization methods include the use of polyphosphoric acid or sulfuric acid, but trifluoromethanesulfonic acid offers superior selectivity and milder conditions.
  • NbCl₅-induced Friedel–Crafts cyclization has been reported for other 1-indanone derivatives, but yields vary widely (0–78%).
  • Synthesis from aldehydes and dialdehydes via N-heterocyclic carbene catalysis is a novel approach but less applicable for trifluoromethoxy-substituted substrates.
  • The described method avoids lengthy multi-step routes involving halogenation, hydrolysis, and decarboxylation, which suffer from low overall yields and high costs.

Summary Table of Key Parameters from Patent Embodiments

Embodiment TfOH Volume (mL) Substrate Amount (mmol) Temperature Profile (°C) Reaction Time Yield (%) Notes
2 48 45.87 Start at -20, warm to RT Overnight at RT 21.8 Small scale
3 420 560 Start at -20, warm to -10 Overnight at -10 31 Larger scale
5 48 45.87 Start at -20, warm to RT, then 90 Overnight at 90 12 Higher temp reduces yield

Q & A

Q. What are the recommended synthetic routes for 5-(4-(Trifluoromethoxy)phenyl)-1-indanone, and how can structural purity be validated?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the trifluoromethoxy-phenyl group to the indanone scaffold. Key steps include:

  • Step 1: Preparation of the indanone core via cyclization of substituted benzaldehyde derivatives under acidic conditions.
  • Step 2: Coupling with 4-(trifluoromethoxy)phenyl boronic acid using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent like THF/water .
  • Validation:
    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and absence of byproducts.
    • HPLC-MS for purity assessment (>95% by area normalization).
    • X-ray Crystallography (if single crystals are obtainable) for absolute configuration verification .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer: The trifluoromethoxy (-OCF₃) group enhances:

  • Lipophilicity (logP): Increases membrane permeability, as shown in comparative studies with methoxy (-OCH₃) analogs (ΔlogP ≈ +1.2) .
  • Metabolic Stability : Resists oxidative degradation due to the strong C-F bond, confirmed via liver microsome assays (t₁/₂ > 120 min vs. 30 min for -OCH₃) .
  • Electron-Withdrawing Effects : Reduces electron density on the phenyl ring, altering reactivity in electrophilic substitution reactions (e.g., nitration requires harsher conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may arise from:

  • Assay Conditions : Variations in buffer pH, cofactors, or enzyme isoforms. Standardize protocols using recombinant enzymes under controlled ionic conditions .
  • Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference. Validate solubility via dynamic light scattering (DLS) .
  • Orthogonal Assays : Confirm activity with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics independently .

Q. What computational strategies are effective for predicting the binding mode of this compound to protein targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Account for fluorine-specific interactions (e.g., halogen bonds with Arg/Lys residues) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of predicted poses. Analyze RMSD and binding free energy via MM-PBSA .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known active site geometries (e.g., COX-2 or CYP450 enzymes) .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

Methodological Answer:

  • Library Design : Synthesize analogs with variations in:
    • Indanone substituents (e.g., 5-Cl, 6-CH₃).
    • Trifluoromethoxy position (para vs. meta).
  • Biological Screening : Test against panels of kinases, GPCRs, and ion channels. Use high-throughput screening (HTS) with fluorescence polarization assays .
  • Data Analysis : Apply multivariate regression (e.g., PLS) to correlate molecular descriptors (Hammett σ, molar refractivity) with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(4-(Trifluoromethoxy)phenyl)-1-indanone
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